molecular formula C18H18BrClN2O3S B11504298 N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-chloro-2-methoxybenzenesulfonamide

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-chloro-2-methoxybenzenesulfonamide

Cat. No.: B11504298
M. Wt: 457.8 g/mol
InChI Key: WTMCRRLPELPUNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-chloro-2-methoxybenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a sulfonamide group, and halogen substituents, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-chloro-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole ring can be synthesized through Fischer indole synthesis, followed by bromination to introduce the bromo substituent. The next step involves the alkylation of the indole derivative with an appropriate ethylating agent. The final step is the sulfonation of the resulting compound with 5-chloro-2-methoxybenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-chloro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The halogen atoms (bromo and chloro) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines.

Scientific Research Applications

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-chloro-2-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-chloro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Disilane-bridged architectures: Compounds with unique electronic properties due to Si-Si bonds.

Uniqueness

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-chloro-2-methoxybenzenesulfonamide stands out due to its combination of an indole ring, sulfonamide group, and halogen substituents, which confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C18H18BrClN2O3S

Molecular Weight

457.8 g/mol

IUPAC Name

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-chloro-2-methoxybenzenesulfonamide

InChI

InChI=1S/C18H18BrClN2O3S/c1-11-14(15-9-12(19)3-5-16(15)22-11)7-8-21-26(23,24)18-10-13(20)4-6-17(18)25-2/h3-6,9-10,21-22H,7-8H2,1-2H3

InChI Key

WTMCRRLPELPUNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Br)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.